BenchChemオンラインストアへようこそ!

5H-[1,2,4]triazolo[1,5-b]indazole

Physicochemical profiling Medicinal chemistry Lead optimization

5H-[1,2,4]triazolo[1,5-b]indazole (CAS 64761-76-8) is a rigid, planar, fused heterocyclic building block (C8H6N4, MW 158.16 g/mol) that combines the pharmacophoric features of both 1,2,4-triazole and indazole into a single annular system. It serves as a core scaffold in multiple kinase inhibitor programs, particularly those targeting JAK, ROCK, and GSK-3β, where its fixed [1,5-b] ring fusion enforces a distinct spatial presentation of hydrogen bond donor/acceptor functionality compared to non-fused or alternatively fused analogs.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
CAS No. 64761-76-8
Cat. No. B14499564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-[1,2,4]triazolo[1,5-b]indazole
CAS64761-76-8
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC=NN3N2
InChIInChI=1S/C8H6N4/c1-2-4-7-6(3-1)8-9-5-10-12(8)11-7/h1-5,11H
InChIKeyCTPTTYCTYXLHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-[1,2,4]Triazolo[1,5-b]indazole (CAS 64761-76-8): Core Scaffold Profile for Kinase-Focused Medicinal Chemistry


5H-[1,2,4]triazolo[1,5-b]indazole (CAS 64761-76-8) is a rigid, planar, fused heterocyclic building block (C8H6N4, MW 158.16 g/mol) that combines the pharmacophoric features of both 1,2,4-triazole and indazole into a single annular system [1]. It serves as a core scaffold in multiple kinase inhibitor programs, particularly those targeting JAK, ROCK, and GSK-3β, where its fixed [1,5-b] ring fusion enforces a distinct spatial presentation of hydrogen bond donor/acceptor functionality compared to non-fused or alternatively fused analogs [2]. The compound is primarily procured as a synthetic intermediate for parallel library synthesis and structure–activity relationship (SAR) exploration in early-stage drug discovery [3].

Why Generic Substitution Fails for 5H-[1,2,4]Triazolo[1,5-b]indazole: Evidence of Ring-Fusion-Dependent Physicochemical and Biological Divergence


In the procurement of fused triazoloindazole building blocks for medicinal chemistry campaigns, simple substitution of the [1,5-b] regioisomer with the [4,3-b] variant or a non-fused triazole–indazole hybrid is not scientifically neutral. Computed physicochemical descriptors reveal that the [1,5-b] fusion pattern yields a higher predicted logP (XLogP3-AA = 2.0) compared to the [4,3-b] isomer (XLogP3-AA = 1.4) [1], a difference of ~0.6 log units that directly impacts predicted membrane permeability and aqueous solubility. Furthermore, published kinase profiling data on the closely related non-fused 5-(1H-1,2,3-triazol-4-yl)-1H-indazole scaffold demonstrate multi-target kinase inhibition (GSK-3β Ki = 448 nM; ROCK2 Ki = 209 nM) [2], whereas the fused [1,5-b] system locks the triazole and indazole rings into a coplanar conformation that restricts rotational freedom (rotatable bonds = 0) and may confer a distinct kinase selectivity fingerprint. These scaffold-level differences make blind interchangeability scientifically indefensible.

Quantitative Differentiation Evidence for 5H-[1,2,4]Triazolo[1,5-b]indazole Versus Closest Analogs


Predicted logP Advantage of the [1,5-b] Fusion Over the [4,3-b] Regioisomer

The [1,5-b] regioisomer of triazoloindazole (target compound) exhibits a higher computed logP (XLogP3-AA = 2.0) compared to the [4,3-b] regioisomer (XLogP3-AA = 1.4), a difference of 0.6 log units derived from the PubChem XLogP3 algorithm [1]. This difference arises from the distinct electronic distribution associated with the position of the bridgehead nitrogen atom and the connectivity of the triazole ring to the benzene portion of the indazole. A higher logP value correlates with increased lipophilicity and is predicted to enhance passive membrane permeability, a critical parameter for achieving intracellular target engagement in cell-based kinase assays.

Physicochemical profiling Medicinal chemistry Lead optimization

Conformational Rigidity: Zero Rotatable Bonds Versus the Flexible Non-Fused Triazole–Indazole Analog

5H-[1,2,4]triazolo[1,5-b]indazole possesses zero rotatable bonds (PubChem Cactvs 3.4.8.18) due to its fully fused tricyclic architecture, enforcing a completely rigid, coplanar presentation of its hydrogen bond donor (N–H) and acceptor (N) atoms [1]. In contrast, the non-fused scaffold 5-(1H-1,2,3-triazol-4-yl)-1H-indazole (CHEMBL1682344, MW 185.19) contains one rotatable bond linking the triazole and indazole rings, permitting free rotation that can sample multiple low-energy conformations [2]. This conformational flexibility has implications for target binding: the rigid [1,5-b] scaffold presents a fixed pharmacophore geometry that reduces the entropic penalty upon binding but simultaneously restricts the conformational space accessible for induced-fit interactions. Published kinase profiling data for the flexible analog (CHEMBL1682344) show moderate multi-kinase activity (GSK-3β Ki = 448 nM; ROCK2 Ki = 209 nM; JAK2 Ki = 1,450 nM; PIM1 Ki = 1,820 nM) [2], while direct comparative data for the rigid [1,5-b] scaffold await publication.

Scaffold design Conformational analysis Kinase inhibitor SAR

Predicted pKa and Ionization State Differentiation from 1H-Indazole and Benzotriazole

The predicted pKa of 5H-[1,2,4]triazolo[1,5-b]indazole is 7.65 ± 0.30 (ChemicalBook, predicted by ACD/Labs) , placing it close to physiological pH 7.4. At this pKa, the compound exists in an approximately 64:36 neutral-to-protonated ratio at pH 7.4, meaning a significant fraction remains neutral and membrane-permeable while also offering a protonation site for potential salt-bridge interactions with acidic residues in enzyme active sites. For comparison, the parent scaffold 1H-indazole has an experimentally measured pKa of approximately 11–12 [1], rendering it overwhelmingly neutral at physiological pH. Benzotriazole (CAS 95-14-7) has pKa ~8.2 [1], which also differs from the target compound by approximately 0.5 units. These differences in ionization behavior affect solubility, permeability, and the ability to form specific ionic interactions with target proteins.

Ionization state Drug-likeness Bioisosterism

Predicted PSA and Hydrogen-Bonding Capacity Relative to Benzotriazole and Indazole

5H-[1,2,4]triazolo[1,5-b]indazole has a computed topological polar surface area (TPSA) of 46 Ų with 1 hydrogen bond donor (N–H) and 2 hydrogen bond acceptors (ring N atoms) [1]. In comparison, 1H-benzotriazole (MW 119.12) has TPSA ~41.6 Ų with 1 donor and 3 acceptors, while 1H-indazole (MW 118.14) has TPSA ~28.7 Ų with 1 donor and 1 acceptor [2]. The intermediate TPSA and H-bond acceptor count of the [1,5-b] scaffold positions it between the minimally polar indazole and the more polar benzotriazole. This balanced polarity profile supports adequate aqueous solubility while maintaining favorable permeability characteristics consistent with CNS drug-like chemical space guidelines (TPSA < 60–70 Ų). Additionally, the precise spatial arrangement of the H-bond acceptor nitrogens in the [1,5-b] system differs from that in benzotriazole due to the 1,2,4-triazole vs. 1,2,3-triazole connectivity, creating a distinct electrostatic recognition surface for target protein binding pockets.

Polar surface area H-bond capacity Drug-likeness prediction

Patent-Backed Utility as a Kinase Hinge-Binding Scaffold in JAK and Multi-Kinase Programs

The [1,2,4]triazolo[1,5-b]indazole core is explicitly claimed as the central hinge-binding motif in multiple kinase inhibitor patents. The Theravance Biopharma patent application US2025024337 (filed 2025) discloses triazoloindazole compounds as JAK inhibitors, with the [1,5-b] fusion providing the critical donor–acceptor–donor hydrogen-bonding pattern that mimics the adenine ring of ATP in the kinase hinge region [1]. Separately, the earlier US20060004043 patent (2006, assigned to Abbott) covers a broad class of 5-triazolyl-substituted indazoles as inhibitors of GSK-3, ROCK, JAK, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora, PIM1, and NEK2 kinases [2]. The fused [1,5-b] scaffold's dual-ring system occupies both the adenine pocket (via the indazole NH as hinge donor) and extends into the solvent-accessible region or selectivity pocket (via the triazole ring), providing a modular platform for vector diversification. This dual-pocket occupancy is structurally inaccessible to the simpler 5-(triazol-4-yl)-indazole series, which lacks the conformational constraint of ring fusion.

Kinase inhibition Patent landscape Hinge-binding motif

High-Value Application Scenarios for 5H-[1,2,4]Triazolo[1,5-b]indazole Based on Quantitative Differentiation Evidence


Kinase Hinge-Binder Fragment Library Construction

The [1,5-b] scaffold's zero rotatable bonds, balanced TPSA of 46 Ų, and adenine-mimetic donor–acceptor–donor H-bond pattern make it an ideal core fragment for fragment-based drug discovery (FBDD) kinase libraries. Its intermediate lipophilicity (XLogP3-AA = 2.0) positions it within Rule-of-3 compliant fragment space [1], while its patent-backed multi-kinase recognition (GSK-3β, ROCK, JAK families) [2] provides a higher probability of initial hit identification compared to more polar (benzotriazole) or less polar (indazole) bioisosteres. Fragment library curators should preferentially source the [1,5-b] isomer over the [4,3-b] isomer due to the 0.6 log unit logP advantage, which may enhance hit rates in cellular phenotypic screens where membrane permeability is rate-limiting.

Scaffold-Hopping from Non-Fused Triazole–Indazole Leads to Improve Kinase Selectivity

Medicinal chemistry teams working with the linked 5-(triazol-4-yl)-indazole chemotype (e.g., CHEMBL1682344, which hits GSK-3β, ROCK2, JAK2, and PIM1 at Ki values between 209–1,820 nM) [1] can explore the fused [1,5-b] scaffold as a conformational restriction strategy. Locking the triazole–indazole dihedral angle to 0° (coplanar) eliminates the rotational degree of freedom that may contribute to multi-target promiscuity. This scaffold-hopping approach is directly supported by the 2025 Theravance JAK inhibitor patent [2], which demonstrates that the fused [1,5-b] core can be elaborated into selective kinase inhibitors, providing a precedent for selectivity improvement through conformational rigidification.

Parallel Library Synthesis for SAR Exploration at the Indazole C6 and Triazole C2 Positions

The [1,5-b] scaffold offers two distinct vectors for chemical diversification: the benzene ring of the indazole (C6/C7 positions) and the triazole ring (C2 position). The predicted pKa of 7.65 [1] enables selective N-alkylation under mildly basic conditions without requiring strong bases that could degrade sensitive functional groups. This dual diversification capability, combined with the rigid core geometry, enables parallel library synthesis where both vectors can be explored independently or combinatorially, generating SAR data that maps the contributions of each substitution site to kinase potency and selectivity. The availability of the scaffold from multiple global suppliers at research-grade purity (typically 95–98%) [2] ensures consistent starting material quality for library production.

Bioisosteric Replacement of Indazole in Established Kinase Chemotypes

For industrial programs seeking to strengthen intellectual property position around an existing indazole-based kinase inhibitor, the [1,5-b] scaffold offers a meaningful bioisosteric replacement that introduces an additional nitrogen atom (N4 vs. C4 in indazole) and modifies the hydrogen-bond acceptor geometry. The TPSA increase from ~29 Ų (indazole) to 46 Ų ([1,5-b] scaffold) [1] provides a measurable shift in physicochemical properties that can be leveraged to argue non-obviousness and structural novelty in patent filings, while maintaining the critical hinge-binding indazole NH pharmacophore. The theoretical work on NH-benzazole energetics and tautomerism [2] provides the computational framework for predicting the impact of this scaffold replacement on binding free energies.

Quote Request

Request a Quote for 5H-[1,2,4]triazolo[1,5-b]indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.